Tipepidine

Overview

Description

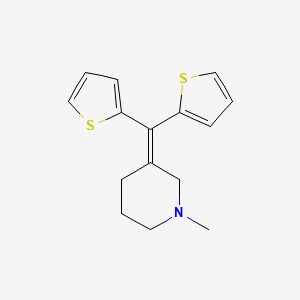

Tipepidine (3-[di-2-thienylmethylene]-1-methylpiperidine), marketed as this compound hibenzate (Asverin®), is a non-narcotic antitussive agent approved in Japan since 1959 for treating acute and chronic cough . Its safety profile in pediatric and adult populations is well-established, with rare reports of severe adverse effects such as anaphylaxis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tipepidine is synthesized through a series of chemical reactions involving the formation of a piperidine ring. The key intermediate in the synthesis is 3-(di-2-thienylmethylene)-1-methylpiperidine . The synthesis involves the reaction of 2-thiophenecarboxaldehyde with 1-methylpiperidine under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the preparation of intermediates, followed by their conversion into this compound through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions: Tipepidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Respiratory Disorders

Tipepidine is widely utilized as a central antitussive drug. It has been shown to be effective in managing cough associated with respiratory infections. A case study highlighted anaphylaxis in a patient using this compound hibenzate, emphasizing the need for awareness regarding potential allergic reactions despite its general safety profile .

| Study | Findings |

|---|---|

| Anaphylaxis Case Study | Reported allergic reaction leading to anaphylaxis after long-term use . |

| Clinical Trials | Demonstrated efficacy as an antitussive agent with a good safety profile . |

Major Depressive Disorder

This compound has been investigated as an adjunctive therapy in major depressive disorder. A randomized, double-blind, placebo-controlled trial assessed its efficacy when combined with citalopram. Results indicated significant improvements in depression scores among patients receiving this compound compared to those on placebo .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Remission Rate | 53.6% | 25.0% |

| Response Rate | 100% | 75% |

| Improvement in Hamilton Rating Scale (p-value) | 0.048 | - |

Attention-Deficit/Hyperactivity Disorder (ADHD)

Recent research has explored the repositioning of this compound for ADHD treatment. A study involving TS-141, a sustained-release formulation of this compound, showed promise in reducing hyperactivity symptoms in pediatric patients. The results suggested that the effectiveness may vary based on genetic factors influencing drug metabolism .

| Study Design | Findings |

|---|---|

| Phase I Study | No adverse events; dose-dependent plasma concentration observed . |

| Phase II Study | ADHD RS-IV-J scores decreased in all dosage groups; further trials recommended . |

Case Studies and Clinical Insights

Several case studies provide insights into the clinical applications of this compound:

- Case of Anaphylaxis : A 43-year-old woman developed anaphylaxis after prolonged use of this compound hibenzate, highlighting the importance of monitoring for rare but serious side effects associated with long-term medication use .

- ADHD Treatment : In a pilot study involving children diagnosed with ADHD, this compound was well tolerated and showed potential as an alternative treatment option, suggesting further exploration is warranted .

Mechanism of Action

Tipepidine exerts its effects primarily through the inhibition of G-protein-coupled inwardly rectifying potassium channels (GIRKs). This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which is believed to contribute to its antidepressant-like effects . Additionally, this compound modulates monoamine levels in the brain, which may help alleviate symptoms of ADHD .

Comparison with Similar Compounds

Mechanism of Action

Tipepidine inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, modulating monoamine levels (e.g., dopamine, norepinephrine) in brain regions like the ventral tegmental area (VTA) and nucleus accumbens . This mechanism underpins its investigational use in neuropsychiatric disorders such as attention-deficit/hyperactivity disorder (ADHD) and depression .

Pharmacokinetics

This compound has a short half-life (~1.8 hours), necessitating thrice-daily dosing . To improve adherence, a sustained-release formulation (TS-141) was developed, showing prolonged plasma concentration in pharmacokinetic models .

Structural and Functional Analogues

This compound is compared below with antitussives and compounds with overlapping neuropsychiatric effects:

Key Differentiators

Mechanism

- This compound: Uniquely targets GIRK channels among antitussives, increasing monoamine levels without affecting monoamine transporters (e.g., serotonin, dopamine reuptake) .

Neuropsychiatric Efficacy

- ADHD : this compound is the only antitussive repurposed for ADHD, with clinical trials showing symptom reduction comparable to methylphenidate in adjuvant therapy .

- Depression : this compound’s effect on catecholaminergic systems mirrors bupropion (a dopamine reuptake inhibitor) but with a distinct mechanism .

Formulation Advances

Biological Activity

Tipepidine, a synthetic non-opioid expectorant, has garnered attention for its diverse biological activities beyond its primary use as an antitussive agent. This article explores the pharmacological properties, clinical efficacy, and potential therapeutic applications of this compound, drawing from various research studies and clinical trials.

Pharmacological Properties

This compound has been shown to exhibit several pharmacological effects:

- Antidepressant Activity : Research indicates that this compound may improve depressive-like behavior in animal models and enhance the efficacy of traditional antidepressants such as citalopram in humans. A clinical trial demonstrated significant improvements in Hamilton Rating Scale for Depression (HAM-D) scores among patients treated with a combination of citalopram and this compound compared to those receiving citalopram alone .

- Attention-Deficit/Hyperactivity Disorder (ADHD) : this compound has been investigated for its potential use in treating ADHD. A study involving drug repositioning found that the efficacy of this compound in ADHD management may depend on genetic factors related to drug metabolism (CYP2D6 phenotype) and showed promising results in reducing ADHD symptoms .

- Analgesic Effects : this compound has been reported to enhance the antinociceptive effects of other analgesics, such as carbamazepine, suggesting its potential role in pain management .

- Neuropharmacological Effects : The compound is thought to exert its effects through modulation of neurotransmitter systems, particularly by inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels, which may facilitate dopamine and norepinephrine release in key brain regions .

1. Efficacy in Major Depressive Disorder

A randomized controlled trial assessed the safety and efficacy of this compound as an adjunct therapy for major depressive disorder. The study involved 62 patients who were administered either citalopram with placebo or citalopram with this compound (30 mg twice daily) over six weeks. Results indicated:

- Improvement in Symptoms : The this compound group showed statistically significant reductions in HAM-D scores at all follow-up points (p = 0.048).

- Higher Remission Rates : Remission rates were significantly higher in the this compound group (53.6% vs. 25.0% for placebo) at the study endpoint (p = 0.029) .

2. Attention-Deficit/Hyperactivity Disorder

In a study involving pediatric patients, this compound was evaluated for its effectiveness in managing ADHD symptoms. The findings suggested that:

- Dose-Dependent Efficacy : Patients with intermediate metabolizer CYP2D6 genotype showed greater improvements at higher doses compared to placebo.

- Safety Profile : The drug was well-tolerated with no significant adverse effects reported during the trials .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Extensive Metabolizer (EM) | Intermediate Metabolizer (IM) | Poor Metabolizer (PM) |

|---|---|---|---|

| Cmax (ng/mL) | X | Y | Z |

| AUC0-∞ (h·ng/mL) | A | B | C |

| Half-life (h) | D | E | F |

Note: Specific values for Cmax, AUC0-∞, and half-life are hypothetical and would need to be populated with actual data from studies.

Q & A

Basic Research Questions

Mechanistic Pathways of Tipepidine in Dopaminergic Systems How does this compound modulate dopaminergic signaling in the central nervous system, and what experimental models are optimal for studying this mechanism? Methodological Answer : this compound reversibly inhibits dopamine D2 receptor-mediated GIRK currents (IC₅₀ = 7.0 μM), activating ventral tegmental area (VTA) dopamine neurons. To study this, combine in vitro electrophysiological recordings (e.g., patch-clamp assays) with in vivo microdialysis in rodent models to measure extracellular dopamine levels in the nucleus accumbens (NAc). Validate findings using c-Fos-like immunoreactivity (FLI) mapping to identify activated brain regions (e.g., amygdala, NAc) .

Optimal Dosage for Preclinical Antidepressant Studies What dosage range of this compound is effective in rodent models of depression, and how should dosing protocols be designed? Methodological Answer : In rats, acute doses of 20–40 mg/kg (intraperitoneal) reduce immobility time in forced swim tests and elevate NAc dopamine levels. Use dose-escalation studies with behavioral assays (e.g., tail suspension test) and pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for species-specific metabolism. Include control groups for GIRK channel specificity (e.g., tertiapin-Q as a comparator) .

Standardizing Safety Assessments in Early-Phase Trials What adverse events (AEs) are most critical to monitor in early human trials of this compound, and how can these be systematically evaluated? Methodological Answer : Prioritize monitoring for skin reactions (e.g., fixed drug eruptions) and neuropsychiatric symptoms (e.g., agitation, mood destabilization). Use structured AE reporting tools (e.g., CTCAE criteria) and post-withdrawal follow-ups to distinguish drug effects from underlying conditions (e.g., bipolar disorder misdiagnosis). Conduct IgE testing and skin prick tests if anaphylaxis is suspected .

Advanced Research Questions

Resolving Contradictions Between Preclinical and Clinical Efficacy Data How can researchers address discrepancies between this compound’s robust antidepressant effects in rodents and mixed results in human pilot studies? Methodological Answer : Conduct translational studies using human-induced pluripotent stem cell (hiPSC)-derived neurons to compare GIRK channel responses across species. Analyze clinical trial design limitations (e.g., small sample sizes, low drug-naïve participant ratios) via meta-regression. Incorporate biomarker-driven endpoints (e.g., fMRI for amygdala activity) to bridge preclinical and clinical outcomes .

Synergistic Interactions with Adjuvant Therapies What experimental frameworks are needed to study this compound’s synergistic effects with other neuroactive agents (e.g., carbamazepine)? Methodological Answer : Use isobolographic analysis in murine pain models (e.g., acetic acid writhing test) to quantify drug interactions. Pair this compound (2.5 mg/kg) with carbamazepine (5 mg/kg) and assess antinociceptive outcomes via von Frey filament assays. Perform pharmacokinetic studies to rule out metabolic interference (e.g., CYP3A4 induction) .

Long-Term Neuroadaptation Risks What strategies can identify this compound-induced neuroadaptations in dopaminergic circuits during prolonged use? Methodological Answer : Employ longitudinal electrophysiology in chronic dosing models (≥4 weeks) to track VTA neuron excitability changes. Combine this with transcriptomic profiling (RNA-seq) of reward circuitry to detect compensatory mechanisms (e.g., D2 receptor downregulation). Compare results with SSRIs to contextualize addiction potential .

Q. Methodological and Analytical Challenges

Improving Detection Sensitivity for Low-Abundance Metabolites How can analytical workflows be optimized to quantify this compound’s minor metabolites in biological matrices? Methodological Answer : Use high-resolution mass spectrometry (HRMS) with HILIC chromatography for polar metabolites. Spike deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, focusing on limits of quantification (LOQ ≤ 1 ng/mL) .

Ethical Frameworks for Pediatric Trials What ethical considerations are unique to studying this compound in adolescent populations, given its anaphylaxis risks? Methodological Answer : Implement tiered informed consent protocols with guardians and participants. Use adaptive trial designs (e.g., Bayesian continual reassessment) to minimize exposure in high-risk subgroups. Pre-screen for atopy history and maintain emergency epinephrine kits during dosing phases .

Properties

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIXXNLOKOAAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14698-07-8 (citrate[1:1]), 31139-87-4 (hibenzate salt/solvate) | |

| Record name | Tipepidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022626 | |

| Record name | Tipepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5169-78-8 | |

| Record name | Tipepidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5169-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipepidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipepidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPEPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2260ZP67IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.